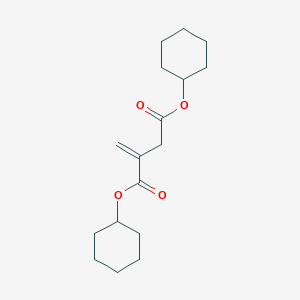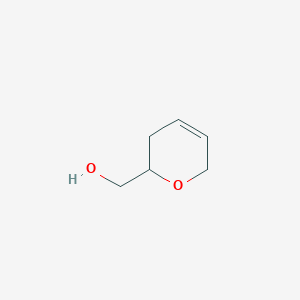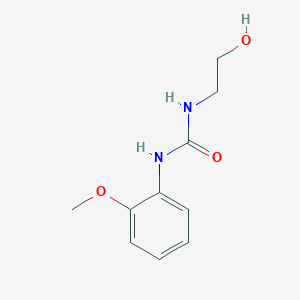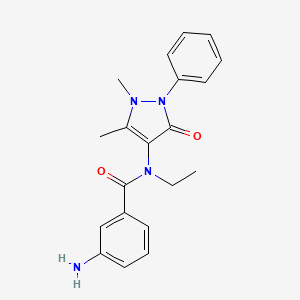
2-メチレンブタン二酸ジシクロヘキシル
概要
説明
Dicyclohexyl 2-methylidenebutanedioate is a chemical compound with the molecular formula C17H26O4 . It is extensively used in scientific research due to its unique properties and reactivity. It finds utility in areas like pharmaceutical synthesis, polymer chemistry, and organic reactions.
Molecular Structure Analysis
The molecular structure of Dicyclohexyl 2-methylidenebutanedioate consists of 17 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact mass is 294.18300 .科学的研究の応用
イタコン酸ジシクロヘキシル:科学研究における応用に関する包括的な分析
ポリマー研究: 2-メチレンブタン二酸ジシクロヘキシルは、ポリマー研究における可能性について研究されてきました。これは、熱安定性などのポリマーの特性を変更するために使用できます。 たとえば、ポリスチレンとポリ(2-メチレンブタン二酸ジシクロヘキシル)のブレンドは、各成分ポリマー単独と比較して、最大重量損失速度における温度の上昇を示しました .
有機触媒: 研究では、有機触媒リビングラジカル重合におけるイタコン酸誘導体の使用が調査されています。 このプロセスには、重合反応において休眠種を開始するための触媒として有機分子を使用することが含まれます .
代謝研究: イタコン酸は、トリカルボン酸サイクルにおける重要な代謝産物であり、免疫応答の調節に関連付けられています。 2-メチレンブタン二酸ジシクロヘキシルとは直接関係ありませんが、イタコン酸の炎症と免疫における役割に関する研究は、その誘導体の潜在的な生物医学的用途に関する洞察を提供する可能性があります .
材料科学:特定のイタコン酸誘導体の核形成特性は、アイソタクチックポリプロピレン(i-PP)などの材料の結晶化への影響について調査されており、これは2-メチレンブタン二酸ジシクロヘキシルが材料特性の向上に同様の用途を持つことを示唆する可能性があります .
環境分析: イタコン酸は、フタル酸エステルなどの環境汚染物質を検出するためのアッセイで使用されてきました。 2-メチレンブタン二酸ジシクロヘキシルは、環境監視のための感度が高く選択的な方法の開発に適用できる可能性があります .
生物医学研究:マクロファージ内のリシンアシル化への関与など、生物医学研究におけるイタコン酸の新興用途は、2-メチレンブタン二酸ジシクロヘキシル誘導体にまで及ぶ可能性のある治療的機会を示唆しています .
The influence of crystal structures of nucleating agents on the … Crystallization, melting, supermolecular structure and properties of … An Indirect Competitive Fluorescence Immunoassay for Determination of … Poly(itaconic acid) Derivatives as Thermal Stabilizers for … - Nature Organocatalyzed living radical polymerization of itaconates and self … The Emerging Application of Itaconate: Promising Molecular Targets and … Frontiers | The Emerging Application of Itaconate: Promising Molecular … 王初团队与董甦伟团队JACS:巨噬细胞中的衣康酰化 …
作用機序
The mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, but it is believed to act on various biochemical pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to promote the clearance of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Dicyclohexyl 2-methylidenebutanedioate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, to reduce inflammation, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Dicyclohexyl 2-methylidenebutanedioate in lab experiments is its stability and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several potential future directions for research on Dicyclohexyl 2-methylidenebutanedioate. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate and how it interacts with various biochemical pathways in the body. Finally, there is potential for Dicyclohexyl 2-methylidenebutanedioate to be used in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
dicyclohexyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMGSFDHKDJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-49-4 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620704 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15700-62-6 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)




![5-Oxaspiro[2.4]heptan-1-amine](/img/structure/B1652604.png)





![3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B1652612.png)
